Cas no 2171269-66-0 (4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid)

4-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an Fmoc-protected amine group. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its dual functional groups, enabling selective modifications. The Fmoc group provides orthogonal protection for the amine, facilitating solid-phase peptide synthesis (SPPS) under mild basic conditions. The fluorine substituent enhances stability and influences electronic properties, making it useful for structure-activity relationship (SAR) studies. Its well-defined stereochemistry (3R configuration) ensures consistency in chiral applications. This reagent is suitable for constructing complex molecular architectures with precise control over reactivity and regioselectivity.
4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid structure
2171269-66-0 structure
Product name:4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid
CAS No:2171269-66-0
MF:C27H25FN2O5
MW:476.496210813522
CID:6280181
PubChem ID:165580409

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid
    • 2171269-66-0
    • EN300-1574960
    • 4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-fluorobenzoic acid
    • Inchi: 1S/C27H25FN2O5/c1-2-16(14-25(31)29-17-11-12-22(26(32)33)24(28)13-17)30-27(34)35-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,16,23H,2,14-15H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t16-/m1/s1
    • InChI Key: MZTMLOHRPIJPTP-MRXNPFEDSA-N
    • SMILES: FC1=C(C(=O)O)C=CC(=C1)NC(C[C@@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 476.17475006g/mol
  • Monoisotopic Mass: 476.17475006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 105Ų

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1574960-0.05g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-fluorobenzoic acid
2171269-66-0
0.05g
$2829.0 2023-06-04
Enamine
EN300-1574960-10.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-fluorobenzoic acid
2171269-66-0
10g
$14487.0 2023-06-04
Enamine
EN300-1574960-1.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-fluorobenzoic acid
2171269-66-0
1g
$3368.0 2023-06-04
Enamine
EN300-1574960-1000mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-fluorobenzoic acid
2171269-66-0
1000mg
$3368.0 2023-09-24
Enamine
EN300-1574960-50mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-fluorobenzoic acid
2171269-66-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1574960-5.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-fluorobenzoic acid
2171269-66-0
5g
$9769.0 2023-06-04
Enamine
EN300-1574960-100mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-fluorobenzoic acid
2171269-66-0
100mg
$2963.0 2023-09-24
Enamine
EN300-1574960-250mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-fluorobenzoic acid
2171269-66-0
250mg
$3099.0 2023-09-24
Enamine
EN300-1574960-2.5g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-fluorobenzoic acid
2171269-66-0
2.5g
$6602.0 2023-06-04
Enamine
EN300-1574960-0.5g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-fluorobenzoic acid
2171269-66-0
0.5g
$3233.0 2023-06-04

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid Related Literature

Additional information on 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid

Comprehensive Analysis of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid (CAS No. 2171269-66-0)

In the rapidly evolving field of pharmaceutical chemistry and peptide synthesis, 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid (CAS No. 2171269-66-0) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to its efficiency in producing high-purity peptides for therapeutic and research applications. The incorporation of a fluorobenzoic acid moiety enhances its utility in designing bioactive molecules, particularly in drug discovery programs targeting GPCRs and enzyme inhibitors.

The structural uniqueness of this compound lies in its chiral center (3R configuration) and the Fmoc-protecting group, which ensures selective deprotection during peptide elongation. Researchers frequently search for "Fmoc-amino acid derivatives" or "fluorinated benzoic acid applications" to explore its role in modern medicinal chemistry. Notably, its compatibility with automated synthesizers aligns with the growing demand for "high-throughput peptide synthesis"—a trending topic in AI-driven drug development forums.

From a synthetic perspective, CAS 2171269-66-0 exhibits excellent solubility in polar aprotic solvents like DMF and DMSO, making it ideal for microwave-assisted peptide coupling—a technique often queried as "microwave peptide synthesis optimization." Its 2-fluorobenzoic acid segment also contributes to improved metabolic stability in peptide-based therapeutics, addressing frequent search queries such as "how to enhance peptide half-life."

Recent publications highlight its use in developing PET radiotracers, leveraging the fluorine atom for 18F labeling—a hotspot in diagnostic imaging research. This aligns with Google Trends data showing rising interest in "fluorine in radiopharmaceuticals." Moreover, the compound’s ortho-fluorine substitution minimizes steric hindrance during conjugation, a feature discussed in forums focusing on "steric effects in peptide design."

Quality control protocols for 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid emphasize HPLC purity >98%, meeting stringent requirements for "GMP-grade peptide intermediates." Its stability under inert atmospheres (a frequently asked "storage conditions for Fmoc compounds" question) ensures batch reproducibility—an essential factor for industrial-scale manufacturing.

In conclusion, the multifaceted applications of this compound—from peptide therapeutics to molecular imaging probes—position it as a critical building block in contemporary bioorganic chemistry. Its optimization for "green chemistry synthesis routes" (another trending search term) further underscores its relevance in sustainable pharmaceutical production.

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